molecular formula C23H34O4 B2758894 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone CAS No. 68550-64-1

1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone

Cat. No. B2758894
CAS RN: 68550-64-1
M. Wt: 374.521
InChI Key: JTZTZZVWEJMKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.521. The purity is usually 95%.
BenchChem offers high-quality 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Derivatives

This compound is a part of a family of molecules with a typical steroid shape, particularly characterized by their A-D rings and varying E-ring structures. Two androsterone derivatives, including one with a similar structure, have been studied for their roles as inhibitors of androgen biosynthesis, showing the impact of E-ring substituents on biological results (Djigoué et al., 2012).

Antimicrobial Properties

Phenanthrenes, which share a structural relation to the compound , have been isolated from plants like Juncus effusus and demonstrated remarkable antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Zhao et al., 2018).

Synthesis and Molecular Interactions

Studies have also focused on the synthesis of related cyclopenta phenanthridine systems, highlighting methods for creating complex molecular structures that could be relevant in various chemical and pharmaceutical applications (Bryce & Gardiner, 1988). Moreover, research on dimethylphenanthrene derivatives, closely related to the compound , reveals insights into chemical reactions and interactions that could inform the synthesis of new drugs or materials (Bu et al., 2001).

Carcinogenic Properties and Structural Analysis

Certain cyclopenta[a]phenanthrenes, related in structure to the compound , have been studied for their carcinogenic potential, offering insights into molecular structures and their interactions with biological systems (Coombs, 1966). This kind of research is crucial in understanding the safety profile of similar compounds in medical or industrial use.

Molecular Synthesis Techniques

Research on the synthesis of compounds like 1,4-, 2,4-, and 3,4-dimethylphenanthrenes provides valuable information on molecular synthesis techniques. These methods could potentially be applied to the synthesis of the compound , leading to advancements in pharmaceuticals and materials science (Jung & Koreeda, 1989).

properties

IUPAC Name

1-(17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-15(24)23(25)9-7-19-17-5-4-16-14-22(26-12-13-27-22)11-10-20(16,2)18(17)6-8-21(19,23)3/h4,17-19,25H,5-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZTZZVWEJMKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone

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